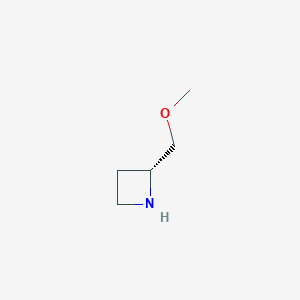

(2R)-2-(methoxymethyl)azetidine

描述

(2R)-2-(methoxymethyl)azetidine is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(2R)-2-(methoxymethyl)azetidine is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research.

The compound is characterized by significant ring strain , a feature common to azetidine derivatives. This strain contributes to its reactivity and ability to participate in various biochemical reactions. The high ring-strain energy facilitates unique reactivity, allowing it to engage in enzyme inhibition or activation.

2. Cellular Effects

Research indicates that this compound influences various cellular processes:

- Cell Signaling : It modulates key signaling pathways, affecting cell growth and differentiation.

- Gene Expression : The compound alters gene expression profiles, impacting cellular metabolism and function.

- Cellular Stability : By interacting with cellular components, it affects their stability and reactivity, leading to changes in overall cellular function.

Table 1: Summary of Cellular Effects

| Effect Type | Description |

|---|---|

| Cell Signaling | Modulates signaling pathways affecting growth and differentiation |

| Gene Expression | Alters expression profiles impacting metabolism |

| Cellular Stability | Influences stability and reactivity of cellular components |

3. Molecular Mechanisms

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound's structure allows it to act as a versatile building block in synthetic chemistry, particularly in the development of pharmaceuticals targeting neurological disorders .

4. Therapeutic Applications

The potential therapeutic applications of this compound are being explored in various fields:

- Antimicrobial Activity : Studies have shown that azetidine derivatives exhibit significant antibacterial and antifungal activity. Certain synthesized compounds demonstrated promising results against Mycobacterium tuberculosis, indicating potential for treating infectious diseases .

- Cancer Research : The compound has been investigated for its cytotoxicity against various cancer cell lines. For instance, related azetidine compounds have shown inhibitory effects on protein kinase C (PKC), which is crucial in cancer cell proliferation and survival .

5. Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Antitubercular Activity : A series of azetidin-2-one derivatives were synthesized and tested for their efficacy against Mycobacterium tuberculosis. Some compounds exhibited minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL, showcasing their potential as anti-tubercular agents .

- Cytotoxicity Assessment : In vitro studies demonstrated that this compound-related compounds exhibited cytotoxic effects against human solid tumor cell lines such as A549 (lung cancer) and HT29 (colon cancer). The structure-activity relationship indicated that specific stereoisomers had enhanced potency against these cancer cells .

科学研究应用

Synthesis and Chemical Properties

The synthesis of (2R)-2-(methoxymethyl)azetidine typically involves the formation of azetidine rings through various synthetic methodologies. These methods often utilize starting materials that are readily available and employ reaction conditions conducive to the formation of the azetidine structure. The compound's unique methoxymethyl substituent can influence its reactivity and biological properties, making it a subject of interest for further chemical modification.

Biological Activities

Research has shown that azetidine derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Several studies have highlighted the antimicrobial potential of azetidine derivatives. For instance, compounds synthesized from azetidines have demonstrated significant antibacterial and antifungal activities against various pathogens. In vitro tests indicated that some derivatives exhibited comparable efficacy to standard antibiotics, suggesting their potential as new antimicrobial agents .

- Anticancer Properties : Azetidines have also been investigated for their anticancer properties. Specific derivatives have shown promising results in inhibiting tumor cell growth in various cancer models. For example, certain N-substituted azetidinones were reported to exhibit good binding affinity towards cancer-related targets, indicating their potential as therapeutic agents in oncology .

- Anti-inflammatory Effects : Some studies have explored the anti-inflammatory activities of azetidine derivatives. The ability to inhibit specific enzymes linked to inflammatory processes has been documented, suggesting that this compound could play a role in developing anti-inflammatory medications .

Therapeutic Applications

The therapeutic applications of this compound are vast and include:

- Antibacterial Agents : With rising antibiotic resistance, the development of new antibacterial agents is critical. Azetidine derivatives have been shown to possess activity against resistant strains of bacteria, making them candidates for new antibiotic therapies .

- Antifungal Treatments : The antifungal properties of certain azetidines position them as potential treatments for fungal infections that are difficult to manage with existing medications .

- Cancer Therapy : Given their ability to inhibit cancer cell proliferation, compounds like this compound may be further explored in clinical settings for cancer treatment .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

- Study on Antimicrobial Activity : A series of azetidine derivatives were synthesized and tested against Staphylococcus aureus and Pseudomonas aeruginosa. Results showed that certain compounds had significant minimum inhibitory concentrations (MIC), indicating strong antibacterial properties .

- Anticancer Activity Assessment : In a molecular docking study involving various azetidines, compounds were evaluated for their binding affinity to β-tubulin, a target for anticancer drugs. The results suggested that specific derivatives could serve as effective inhibitors in cancer therapy .

Data Table

化学反应分析

Alkylation and Electrophilic Substitution

The methoxymethyl group directs regioselective alkylation:

-

Benzylation : Treatment with tert-butyllithium (−78°C) and benzyl bromide in THF yields 2,4-dibenzyl derivatives (86% ee) .

-

α-Alkylation : LDA-promoted deprotonation followed by alkylation with benzyl bromide achieves 72% yield of α-benzylated products .

Reaction Pathway :

-

Deprotonation at C1 (kinetically favored, ΔG‡ = 58.0 kJ/mol) .

-

Electrophilic attack at C2 or C3, guided by steric shielding from the methoxymethyl group.

Ring-Opening Reactions

The azetidine ring undergoes nucleophilic ring-opening under controlled conditions:

-

Acidic conditions : Concentrated HCl at 100°C produces γ-chloroamines via C–N bond cleavage .

-

Chloroformate treatment : Reaction with ethyl chloroformate yields ring-opened γ-chloroamine (45%) or dealkylated azetidine (32%) .

Mechanistic Insight :

Ring-opening is favored at the less hindered C3 position, as the methoxymethyl group sterically shields C2.

Diastereoselective Transformations

DFT studies reveal kinetic control governs stereochemical outcomes:

-

Trans products dominate due to lower activation barriers (ΔG‡ = 58.0 kJ/mol for trans vs. 67.7 kJ/mol for cis) .

-

Steric effects : Bulky substituents at C3 increase transition-state energy by 8.1 kJ/mol, further favoring trans selectivity .

Thermodynamic Data :

| Product | ΔH‡ (kJ/mol) | ΔG‡ (kJ/mol) |

|---|---|---|

| trans-Azetidine | 50.5 | 58.0 |

| cis-Azetidine | 65.6 | 67.7 |

Functional Group Interconversion

属性

IUPAC Name |

(2R)-2-(methoxymethyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-7-4-5-2-3-6-5/h5-6H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRCXZBQRIAHFW-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。